- Palladium nanoparticles supported on nitrogen-functionalized active carbon: A stable and highly efficient catalyst for the selective hydrogenation of nitro arenesChemCatChem, 2014, 6(5), 1333-1339,
Cas no 95-86-3 (2,4-Diaminophenol)

2,4-Diaminophenol structure
Produktname:2,4-Diaminophenol
2,4-Diaminophenol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2,4-Diaminophenol
- 2,4-Diaminophenol (ACI)
- 4-Hydroxy-1,3-benzenediamine
- NS00009579
- SB75530
- aniline, 3-amino-4-hydroxy-
- H691WBT7OS
- NSC5727
- EINECS 202-459-4
- 2,4-DIAMINOPHENOL [INCI]
- Phenol, 2,4-diamino-
- 2,4-DIAMINOPHENOL [MI]
- XIWMTQIUUWJNRP-UHFFFAOYSA-
- EN300-35023
- MFCD00025290
- CHEMBL2924225
- UNII-H691WBT7OS
- DTXSID7043748
- 95-86-3
- Amidol
- 4-13-00-01425 (Beilstein Handbook Reference)
- 2 pound not4-Diaminophenol
- 3-amino-4-hydroxyaniline
- SCHEMBL27284
- NSC-5727
- PD118977
- DB-226824
- BRN 0508475
- InChI=1/C6H8N2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,7-8H2
- DTXSID201015761
- NCGC00249006-01
- STL264251
- DTXCID5023748
- DS-2112
- Q3297000
- AKOS015891107
- NSC 5727
-
- MDL: MFCD00025290
- Inchi: 1S/C6H8N2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,7-8H2
- InChI-Schlüssel: XIWMTQIUUWJNRP-UHFFFAOYSA-N
- Lächelt: OC1C(N)=CC(N)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 124.06400
- Monoisotopenmasse: 196.017018
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 0
- Komplexität: 97.1
- Anzahl kovalent gebundener Einheiten: 3
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 72.3
- XLogP3: 0.5
Experimentelle Eigenschaften
- Dichte: 1.1683 (rough estimate)
- Schmelzpunkt: 79°C (rough estimate)
- Siedepunkt: 347.4℃ at 760 mmHg
- Flammpunkt: 163.9°C
- Brechungsindex: 1.5745 (estimate)
- PSA: 72.27000
- LogP: 1.71900
2,4-Diaminophenol Sicherheitsinformationen
2,4-Diaminophenol Zolldaten
- HS-CODE:2922299090
- Zolldaten:
China Zollkodex:
2922299090Übersicht:
2922299090. Andere Aminogruppen (Naphthol\Phenol) und Ether\Ester [einschließlich ihrer Salze, ausgenommen solche, die mehr als eine sauerstoffhaltige Gruppe enthalten]. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenDie Farbe von Ethanolamin und sein Salz sollte gemeldet werden, Die Packung von Ethanolamin und sein Salz muss deklariert werden
Zusammenfassung:
2922299090. andere Amino-Naphthole und andere Amino-Phenole, ausgenommen solche, die mehr als eine Art Sauerstofffunktion, ihre Ether und Ester enthalten; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%
2,4-Diaminophenol Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-35023-0.1g |
2,4-diaminophenol |
95-86-3 | 80.0% | 0.1g |
$19.0 | 2025-03-18 | |
eNovation Chemicals LLC | D518069-10g |
2,4-DiaMinophenol |
95-86-3 | 97% | 10g |
$1225 | 2024-05-24 | |
eNovation Chemicals LLC | D518069-5g |
2,4-DiaMinophenol |
95-86-3 | 97% | 5g |
$780 | 2024-05-24 | |
Enamine | EN300-35023-5.0g |
2,4-diaminophenol |
95-86-3 | 80.0% | 5.0g |
$29.0 | 2025-03-18 | |
Fluorochem | 216840-5g |
2,4-Diaminophenol |
95-86-3 | 95% | 5g |
£888.00 | 2022-02-28 | |
Enamine | EN300-35023-0.5g |
2,4-diaminophenol |
95-86-3 | 80.0% | 0.5g |
$21.0 | 2025-03-18 | |
Fluorochem | 216840-250mg |
2,4-Diaminophenol |
95-86-3 | 95% | 250mg |
£119.00 | 2022-02-28 | |
A2B Chem LLC | AI63824-250mg |
2,4-Diaminophenol |
95-86-3 | 96% | 250mg |
$80.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110744-250mg |
2,4-Diaminophenol |
95-86-3 | 98% | 250mg |
¥782.00 | 2024-04-24 | |
1PlusChem | 1P00IJ5C-500mg |
Phenol, 2,4-diamino- |
95-86-3 | 80% | 500mg |
$86.00 | 2024-04-19 |
2,4-Diaminophenol Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 4 h, 0.1 MPa, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Magnesium Solvents: Methanol ; 50 min, rt
Referenz
- Hydrazine/magnesium mediated cost-effective and selective reduction of nitro compoundsIndian Journal of Chemistry, 2003, (11), 2885-2887,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, 0.48 MPa, 65 °C; 0.5 h, 0.85 MPa, 65 °C
Referenz
- Synthesis method of disperse dye intermediate 3-amino-4-methoxyacetanilide from 2,4-dinitrophenol via hydrogenation, etherification and acylation, China, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran , Water ; 10 min
1.2 Reagents: Sodium borohydride ; 5 h, 50 - 60 °C
1.2 Reagents: Sodium borohydride ; 5 h, 50 - 60 °C
Referenz
- NaBH4/charcoal. A new synthetic method for mild and convenient reduction of nitroarenesSynthetic Communications, 2006, 36(18), 2699-2704,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Glyoxylic acid , Hydrazine hydrate (1:1) ; rt
1.2 Catalysts: Zinc ; 2 min, rt
1.2 Catalysts: Zinc ; 2 min, rt
Referenz
- A new reagent for selective reduction of nitro groupIndian Journal of Chemistry, 2009, (9), 1315-1318,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Electrolytic reduction of 2,4-dinitrophenol to 2,4-diaminophenolJournal of Scientific & Industrial Research, 1948, 7, 71-6,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Formic acid , Hydrazine Solvents: Water
1.2 Reagents: Zinc Solvents: Methanol ; 2 min, rt
1.3 Solvents: Chloroform
1.4 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Zinc Solvents: Methanol ; 2 min, rt
1.3 Solvents: Chloroform
1.4 Reagents: Sodium chloride Solvents: Water
Referenz
- Hydrazinium monoformate: A new hydrogen donor. Selective reduction of nitrocompounds catalyzed by commercial zinc dustSynthetic Communications, 2003, 33(2), 281-289,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: 2761204-70-8 (composite with silica and Pd nanoparticles) Solvents: Water ; 2 h, rt
Referenz
- Pd on imidazolium ionic liquid modified halloysite: A potent catalyst for the hydrogenation of nitro-compounds under mild reaction conditionInorganic Chemistry Communications, 2022, 137,,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 60 min, 0.2 MPa, 50 °C
Referenz
- Pd-Pt/modified GO as an efficient and selective heterogeneous catalyst for the reduction of nitroaromatic compounds to amino aromatic compounds by the hydrogen sourceApplied Organometallic Chemistry, 2019, 33(4),,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Ammonium formate , Zinc Solvents: Methanol
Referenz
- Zinc-catalyzed ammonium formate reductions: rapid and selective reduction of aliphatic and aromatic nitro compoundsIndian Journal of Chemistry, 2001, (1), 75-77,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Yttrium sesquioxide , Silver Solvents: Ethanol ; 2 MPa, rt; rt → 140 °C; 3 - 6 h, 2 MPa, 140 °C
Referenz
- Synthesis of Y2O3 nanoband-supported Ag catalyst for hydrogenation of aromatic nitro compounds, China, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Formic acid Catalysts: Palladium Solvents: Methanol
Referenz
- Formic acid with 10% palladium on carbon: a reagent for selective reduction of aromatic nitro compoundsIndian Journal of Chemistry, 2000, (9), 709-711,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Catalysts: Iron oxide (Fe3O4) , Chitosan , Iron alloy, base, Fe 83-85,W 8.50-9.50,Cr 4.00,Mo 0.90,V 0.60-0.80,C 0.55-0.65,M… Solvents: Water ; 5 min, rt
Referenz
- Facile Synthesis of Magnetic Bentonite-Chitosan-Pd Nanocomposite: As a Recoverable Nanocatalyst for Reduction of Nitroarenes and Suzuki-Miyaura ReactionJournal of Inorganic and Organometallic Polymers and Materials, 2023, 33(4), 1052-1065,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Catalysts: Platinum Solvents: Water ; 2 - 3 h, 25 °C
Referenz
- Immobilization of platinum nanoparticles on the functionalized chitosan particles: an efficient catalyst for reduction of nitro compounds and tandem reductive Ugi reactionsMolecular Diversity, 2020, 24(4), 985-995,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Catalysts: (SP-4-1)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]copper Solvents: Water ; 10 min, rt
1.2 Reagents: Sodium borohydride ; 17 min, reflux
1.2 Reagents: Sodium borohydride ; 17 min, reflux
Referenz
- A green protocol for reduction of aromatic nitro compounds to amines with NaBH4/Cu(dmg)2 system in water as a green solventOrganic Chemistry: An Indian Journal, 2013, 9(8), 313-317,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Formic acid Solvents: Water ; 10 min, 140 °C
Referenz
- Selective reduction of nitro compounds using CeY zeolite under microwavesJournal of the Korean Chemical Society, 2010, 54(1), 55-58,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Ammonium formate Solvents: Water ; 10 min
Referenz
- Selective reduction of nitro compounds using formic acid and RE HY zeolite under microwavesProceedings of ECSOC-10, 2006, ,,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium , Silicic acid (H4SiO4), tetraethyl ester, polymer with triethoxymethylsilane Solvents: Methanol ; 1 h, 1 bar, rt
Referenz
- Selective hydrogenation of functionalized nitroarenes under mild conditionsCatalysis Science & Technology, 2011, 1(9), 1616-1623,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Catalysts: Citric acid (loaded on iron oxide) , Iron oxide (Fe3O4) (copper supported citric acid modified) , Copper Solvents: Ethanol , Water ; 5 min, 45 °C
Referenz
- Preparation and characterization of copper chloride supported on citric acid-modified magnetite nanoparticles (Cu2+-CA@Fe3O4) and evaluation of its catalytic activity in the reduction of nitroarene compoundsApplied Organometallic Chemistry, 2017, 31(12),,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Catalysts: Nickel dichloride Solvents: Water ; 20 min, 60 °C
1.2 Reagents: Sodium borohydride ; 5 min, 60 °C
1.2 Reagents: Sodium borohydride ; 5 min, 60 °C
Referenz
- NaBH4/NiCl2·6H2O: a green synthetic method for fast and convenient reduction of nitroarenes in water as green solventOrganic Chemistry: An Indian Journal, 2014, 10(2), 59-62,
2,4-Diaminophenol Raw materials
2,4-Diaminophenol Preparation Products
2,4-Diaminophenol Verwandte Literatur
-
D. V. Parke Analyst 1961 86 12
-
Tong-Peng Liu,Li-Hua Huo,Zhao-Peng Deng,Hui Zhao,Shan Gao RSC Adv. 2014 4 40693
-
3. Index pages
-
4. X-Ray crystal structure and properties of dibenzotetrathiafulvalenium trichlorodiethylstannate(IV)Gen-etsu Matsubayashi,Ryuichi Shimizu,Toshio Tanaka J. Chem. Soc. Dalton Trans. 1987 1793
-
Roshinee Costa,Andrew J. Schick,Nathan B. Paul,William S. Durfee,Christopher J. Ziegler New J. Chem. 2011 35 794
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:95-86-3)2,4-Diaminophenol

Reinheit:99%/99%/99%
Menge:250mg/1g/5g
Preis ($):328.0/816.0/2449.0